molecular formula C9H5Cl2NO3S2 B6106777 ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate

ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate

Cat. No.: B6106777
M. Wt: 310.2 g/mol
InChI Key: ZPKFYTYPOLKVRO-UHFFFAOYSA-N
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Description

Ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring fused with a dithiolo ring system, and the presence of chloro and oxo functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyridine derivative with chlorinating agents to introduce the chloro groups, followed by the formation of the dithiolo ring through cyclization reactions. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or chlorine atoms.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.

Scientific Research Applications

Ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The chloro and oxo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dithiolo ring system may also interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate can be compared with similar compounds such as:

    Ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-5-carboxylate: Similar structure but with a different position of the carboxylate group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    4,7-Dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine: Lacks the ester group, making it less reactive in certain chemical reactions.

Properties

IUPAC Name

ethyl 4,7-dichloro-2-oxo-[1,3]dithiolo[4,5-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO3S2/c1-2-15-8(13)4-3(10)5-6(7(11)12-4)17-9(14)16-5/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKFYTYPOLKVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=N1)Cl)SC(=O)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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